3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.
Formation of the 1,2,4-oxadiazole ring: This can be synthesized by the reaction of a hydrazide with a nitrile in the presence of a dehydrating agent.
Formation of the pyrrolidine ring: This can be synthesized through the cyclization of an appropriate amine with a carbonyl compound.
Coupling reactions: The final compound can be obtained by coupling the intermediate heterocyclic rings through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, solvent, and reaction time need to be optimized for each step.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the intermediates and final product.
Scalability: The synthetic route must be scalable to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against specific biological targets.
Materials Science: The compound may be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include:
Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting their activity.
Receptor interaction: The compound may interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-17(14(2)26-22-13)8-9-18(25)24-11-10-16(12-24)19-21-20(27-23-19)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBLXSDGLHPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.